4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid
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Overview
Description
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinan ring fused to a benzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, followed by the addition of p-anisidine and p-nitrobenzaldehyde. This one-pot, four-component reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazinan ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinan ring structure but lacks the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxy group.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Contains a methyl group instead of a hydroxy group.
Uniqueness
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O6 |
---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
4-[[2-(2,4-dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13N3O6/c17-9-5-7(1-2-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-2,5,17H,3-4,6H2,(H,14,19)(H,20,21)(H,15,18,22) |
InChI Key |
OZKUNGZMSIIRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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